molecular formula C18H20N4O3 B11404399 N-[1-methyl-2-[2-(propanoylamino)ethyl]benzimidazol-5-yl]furan-2-carboxamide CAS No. 876711-14-7

N-[1-methyl-2-[2-(propanoylamino)ethyl]benzimidazol-5-yl]furan-2-carboxamide

Cat. No.: B11404399
CAS No.: 876711-14-7
M. Wt: 340.4 g/mol
InChI Key: ICKFEBHOAFJBKD-UHFFFAOYSA-N
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Description

N-[1-methyl-2-[2-(propanoylamino)ethyl]benzimidazol-5-yl]furan-2-carboxamide is a complex organic compound that features a benzimidazole core linked to a furan ring via a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-methyl-2-[2-(propanoylamino)ethyl]benzimidazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common route includes the condensation of o-phenylenediamine with formic acid to form the benzimidazole core. This is followed by the introduction of the furan ring through a carboxamide linkage. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[1-methyl-2-[2-(propanoylamino)ethyl]benzimidazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[1-methyl-2-[2-(propanoylamino)ethyl]benzimidazol-5-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[1-methyl-2-[2-(propanoylamino)ethyl]benzimidazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like 1-methylbenzimidazole share structural similarities and exhibit similar biological activities.

    Furan derivatives: Compounds such as furan-2-carboxamide have comparable chemical properties.

Uniqueness

N-[1-methyl-2-[2-(propanoylamino)ethyl]benzimidazol-5-yl]furan-2-carboxamide is unique due to its combined benzimidazole and furan structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

876711-14-7

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[1-methyl-2-[2-(propanoylamino)ethyl]benzimidazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C18H20N4O3/c1-3-17(23)19-9-8-16-21-13-11-12(6-7-14(13)22(16)2)20-18(24)15-5-4-10-25-15/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,23)(H,20,24)

InChI Key

ICKFEBHOAFJBKD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1=NC2=C(N1C)C=CC(=C2)NC(=O)C3=CC=CO3

solubility

48 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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